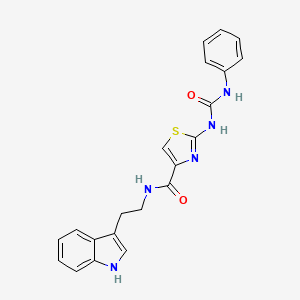
N-(2-(1H-indol-3-yl)ethyl)-2-(3-phenylureido)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-indol-3-yl)ethyl)-2-(3-phenylureido)thiazole-4-carboxamide, also known as compound 1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Novel compounds including thiazolylindoles and related structures have been synthesized and characterized, with a focus on their potential cannabinoid receptor activity and structural elucidation through mass spectrometric (MS), infrared (IR) spectroscopic, and nuclear magnetic resonance (NMR) spectroscopic data (Westphal et al., 2015).
- The development of indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides demonstrates a methodical approach to creating novel structures with potential urease inhibition capabilities, supported by in vitro studies and in silico analysis (Nazir et al., 2018).
Biological Evaluation
- Research on synthesis, characterization, and biological evaluation of compounds similar to the query reveals their antimicrobial activities. This includes the development of Schiff bases containing indole moiety and their derivatives, which exhibited good antioxidant and antimicrobial activity, highlighting the potential therapeutic applications of these compounds (Saundane & Mathada, 2015).
Molecular Docking and Computational Studies
- Studies involving molecular docking and computational analysis have been conducted to evaluate the anti-inflammatory potential of indole acetamide derivatives, providing insights into their interactions with biological targets and the optimization of their molecular structures for enhanced activity (Al-Ostoot et al., 2020).
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c27-19(22-11-10-14-12-23-17-9-5-4-8-16(14)17)18-13-29-21(25-18)26-20(28)24-15-6-2-1-3-7-15/h1-9,12-13,23H,10-11H2,(H,22,27)(H2,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGYPBWWWDRLNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-2-(3-phenylureido)thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylphenyl)sulfonyl]acetohydrazide](/img/structure/B2809965.png)
![3-methyl-2-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2809966.png)
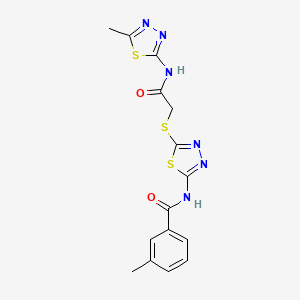
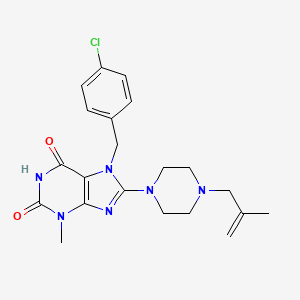
![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2809970.png)
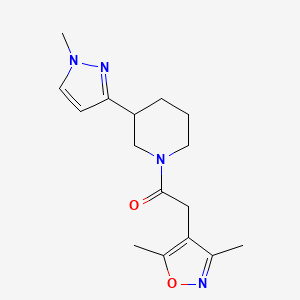
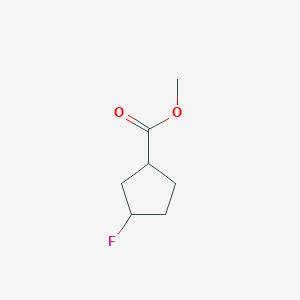
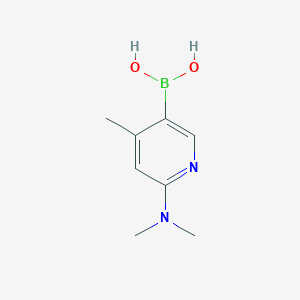
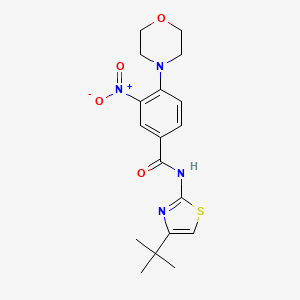
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2809977.png)
![2-(4-Ethylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride](/img/structure/B2809979.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide](/img/structure/B2809980.png)
![N-(1-methoxypropan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2809982.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2809983.png)